L-Lysine, glycylglycyl-

説明

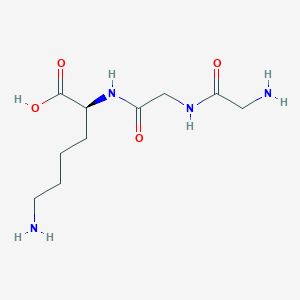

L-Lysine, glycylglycyl-, also known as Glycylglycyl-L-lysine, is a compound with the molecular formula C10H20N4O4 . It’s an essential amino acid, meaning it is necessary for human health, but the body cannot synthesize it . You have to get lysine from food or supplements .

Synthesis Analysis

L-Lysine can be produced by chemical processes from fossil raw materials, as well as by microbial fermentation . The production process of L-Lysine-HCl is studied using a systematic approach based on modeling and simulation . The study considers two analysis stages: first, the dynamic analysis of the fermentation reactor, where the conversion of sugars from sugarcane molasses to L-Lysine with a strain of Corynebacterium glutamicum is carried out .Molecular Structure Analysis

The molecular structure of L-Lysine, glycylglycyl- is complex, with an average mass of 260.290 Da and a monoisotopic mass of 260.148468 Da .Chemical Reactions Analysis

L-Lysine is used in various chemical reactions. It plays a major role in calcium absorption, as well as in helping build muscle protein . Besides, Lysine aids in recovering from surgery or traumas and helps your body produce hormones, enzymes, and antibodies .Physical And Chemical Properties Analysis

The physical and chemical properties of L-Lysine, glycylglycyl- include a molecular formula of C10H20N4O4, an average mass of 260.290 Da, and a monoisotopic mass of 260.148468 Da .科学的研究の応用

Regenerative and Protective Actions

The tripeptide GHK (glycyl-l-histidyl-l-lysine) demonstrates regenerative and protective actions. It stimulates the outgrowth of blood vessels and nerves, enhances the synthesis of collagen, elastin, and glycosaminoglycans, and supports dermal fibroblast function. GHK has shown potential in tissue repair for skin, lungs, bones, liver, and stomach lining, as well as possessing anti-cancer, anti-inflammatory, and other health-positive activities (Pickart & Margolina, 2018).

Role in Wound Healing and Tissue Repair

GHK-Cu, a high-affinity complex of GHK with copper ions, plays a significant role in wound healing and tissue repair. It acts as a chemoattractant for various cells and stimulates angiogenesis, nerve outgrowth, and wound closure, showing promising results in healing vascular and diabetic ulcers (Maquart et al., 1990).

Skin Regeneration

GHK is involved in skin regeneration by stimulating both the synthesis and breakdown of collagen and glycosaminoglycans. It also restores vitality to fibroblasts after radiation therapy and induces systemic wound healing in various animals. Additionally, it has been used in cosmetic products for improving skin elasticity, reducing photodamage, and increasing keratinocyte proliferation (Pickart, Vasquez-Soltero & Margolina, 2015).

Stimulation of Collagen Synthesis

The GHK-Cu complex significantly stimulates collagen synthesis in fibroblast cultures, independent of cell number changes. This suggests its potential role in wound healing and tissue repair at the site of injury (Maquart et al., 1988).

Glycation and Protein Function

Glycation, where proteins react with reducing sugars, is implicated in diabetes and aging. Studies on lysine glycation suggest that acidic amino acids catalyze the glycation of nearby lysines, impacting protein function and characteristics (Johansen, Kiemer & Brunak, 2006).

Inhibition of Protein Glycation in Diabetes

L-Lysine has been identified as an inhibitor of protein glycation, which is crucial for managing diabetic complications. Its use as a chemical chaperone can influence protein folding and activity, offering therapeutic potential for diabetes treatment (Jafarnejad et al., 2008).

Lysostaphin: An Antistaphylococcal Agent

Lysostaphin, a zinc metalloenzyme, specifically targets Staphylococcus aureus by cleaving glycine-glycine bonds in its cell wall. It holds potential as a therapeutic agent against antibiotic-resistant staphylococcal infections (Kumar, 2008).

作用機序

将来の方向性

L-Lysine has been shown to have potential benefits in preventing cold sore outbreaks and minimizing the length of outbreaks once they occur, in addition to potentially helping with osteoporosis, anxiety, and athletic performance . Therefore, it could be suggested for combinatorial therapy of diabetes with oral hypoglycemic agents to protect against vascular risk factors and other diabetic complications .

特性

IUPAC Name |

(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O4/c11-4-2-1-3-7(10(17)18)14-9(16)6-13-8(15)5-12/h7H,1-6,11-12H2,(H,13,15)(H,14,16)(H,17,18)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITBQGJOXQYMOA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427213 | |

| Record name | L-Lysine, glycylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10236-53-0 | |

| Record name | Glycylglycyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10236-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, glycylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

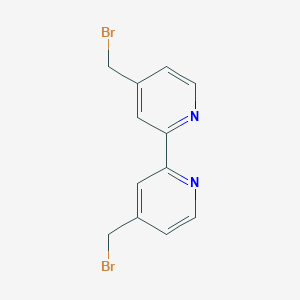

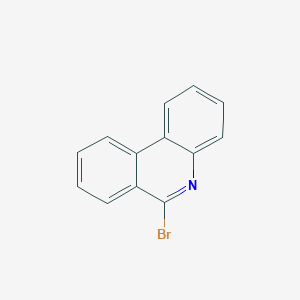

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[methyl(nitro)sulfamoyl]nitramide](/img/structure/B168835.png)

![Furo[2,3-c]pyridine](/img/structure/B168854.png)